Amine-PEG3-Desthiobiotin

Affinity Purification Pull-Down Assay Protein-Protein Interaction

Amine-PEG3-Desthiobiotin (CAS 2237234-71-6) is a heterobifunctional PEG derivative consisting of a primary amine, a polyethylene glycol (PEG3) spacer, and a desthiobiotin moiety. With a molecular weight of 388.5 g/mol and a molecular formula of C18H36N4O5 , the desthiobiotin group serves as a sulfur-free, single-ring analog of biotin that retains high specificity for streptavidin and avidin, but with a binding affinity (Kd ≈ 10⁻¹¹ M) that is ~10,000-fold lower than that of the native biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M).

Molecular Formula C18H36N4O5
Molecular Weight 388.5 g/mol
Cat. No. B11829155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmine-PEG3-Desthiobiotin
Molecular FormulaC18H36N4O5
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN
InChIInChI=1S/C18H36N4O5/c1-15-16(22-18(24)21-15)5-3-2-4-6-17(23)20-8-10-26-12-14-27-13-11-25-9-7-19/h15-16H,2-14,19H2,1H3,(H,20,23)(H2,21,22,24)/t15-,16+/m0/s1
InChIKeyRDKKYGNEWXGKMS-JKSUJKDBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Amine-PEG3-Desthiobiotin: A Reversible Biotinylation Reagent with Defined PEG3 Spacer


Amine-PEG3-Desthiobiotin (CAS 2237234-71-6) is a heterobifunctional PEG derivative consisting of a primary amine, a polyethylene glycol (PEG3) spacer, and a desthiobiotin moiety . With a molecular weight of 388.5 g/mol and a molecular formula of C18H36N4O5 , the desthiobiotin group serves as a sulfur-free, single-ring analog of biotin that retains high specificity for streptavidin and avidin, but with a binding affinity (Kd ≈ 10⁻¹¹ M) that is ~10,000-fold lower than that of the native biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M) . This reduced affinity, coupled with a reactive terminal amine for bioconjugation, enables a suite of applications where reversible capture and mild elution of biotinylated targets are essential.

Why Amine-PEG3-Desthiobiotin Is Not Readily Substituted by Biotin or Other PEG Variants


Direct substitution of Amine-PEG3-Desthiobiotin with biotin, desthiobiotin analogs of differing PEG lengths, or even simple desthiobiotin is not scientifically valid due to the compound's dual functional properties. Substituting biotin or a biotin-PEG conjugate leads to an essentially irreversible streptavidin interaction (Kd ≈ 10⁻¹⁵ M), preventing mild, competitive elution of target complexes, which can result in high background, co-purification of endogenous biotinylated proteins, and the need for harsh denaturing elution conditions . Conversely, substituting with Amine-PEG1-Desthiobiotin may not provide sufficient spacer length to overcome steric hindrance between the target protein and the streptavidin surface, while the longer Amine-PEG4-Desthiobiotin can increase overall hydrophilicity and molecular flexibility, potentially altering the solubility and aggregation behavior of the final conjugate [1]. Therefore, the specific combination of the desthiobiotin's reversible affinity and the PEG3 spacer's intermediate length represents a carefully balanced design for optimal performance in specific biochemical workflows.

Quantitative Evidence for Amine-PEG3-Desthiobiotin Selection: Head-to-Head Comparisons


Binding Affinity: A 10,000-Fold Difference Enables Mild, Competitive Elution

The core differentiation of desthiobiotin from biotin lies in its significantly lower binding affinity for streptavidin. Desthiobiotin exhibits a dissociation constant (Kd) of approximately 10⁻¹¹ M, which is ~10,000-fold weaker than the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M) . This quantitative difference is the mechanistic basis for the compound's most critical application: the mild, competitive elution of captured protein complexes using excess free biotin, a process that is not feasible with biotin's quasi-irreversible binding .

Affinity Purification Pull-Down Assay Protein-Protein Interaction

PEG Spacer Length: PEG3 Provides a Balanced Hydrophilic Spacer for Steric Accessibility

The length of the polyethylene glycol (PEG) spacer arm is a critical variable for optimal conjugate performance. The PEG3 spacer (three ethylene glycol units) in Amine-PEG3-Desthiobiotin offers an intermediate spacer length (~14-16 atoms) that effectively reduces steric hindrance between the labeled biomolecule and the streptavidin binding pocket while maintaining a more compact conjugate compared to longer PEG variants like PEG4 or PEG12 . This design choice is a balance between the shorter PEG1 spacer, which may be insufficient for alleviating steric clashes, and longer PEG chains, which can significantly increase conjugate size, flexibility, and hydrophilicity, potentially impacting cellular permeability or protein behavior in certain assays [1].

Bioconjugation Protein Labeling PROTAC Linker

Reduced Background in Pull-Down Assays via Selective Elution of Target Complexes

In pull-down assays, the reversible binding of desthiobiotin enables a 'soft-release' strategy that directly reduces experimental background. When eluting with free biotin, only the desthiobiotin-labeled bait protein and its interacting partners are released from the streptavidin resin. Endogenous biotinylated proteins, which are abundant in many biological samples (e.g., mammalian cell lysates), remain tightly bound to the resin due to their high-affinity biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M) . This selective elution minimizes the co-purification of non-specific, endogenous biotinylated contaminants, a common issue in standard biotin-streptavidin pull-downs that often necessitates additional, harsh washing steps or leads to false positives in downstream analysis like mass spectrometry [1].

Co-Immunoprecipitation Mass Spectrometry Target Identification

High-Value Application Scenarios for Amine-PEG3-Desthiobiotin Based on Quantitative Evidence


High-Fidelity Protein-Protein Interaction Mapping by Pull-Down

Amine-PEG3-Desthiobiotin is the reagent of choice for identifying transient or weak protein-protein interactions where maintaining the native complex is critical. The primary amine is conjugated to a purified bait protein. After incubation with a prey protein source (e.g., cell lysate) and capture on streptavidin beads, the entire protein complex is gently and specifically eluted with free biotin. This process, validated by the ~10,000-fold affinity difference , ensures the complex remains intact and minimizes contamination from endogenous biotinylated proteins, leading to more reliable and interpretable results in downstream mass spectrometry analysis.

Reversible Immobilization for Biosensor or Microarray Fabrication

For applications requiring controlled and reversible surface functionalization, Amine-PEG3-Desthiobiotin provides a critical advantage. Biotinylated surfaces (e.g., streptavidin-coated sensor chips) can be loaded with an amine-reactive sensor molecule that has been pre-conjugated with this compound. The PEG3 spacer provides sufficient distance from the surface to prevent steric hindrance of the analyte [1], while the desthiobiotin anchor allows the entire sensor layer to be stripped and regenerated under mild biotin wash conditions. This is in stark contrast to standard biotin anchors, which form an essentially irreversible layer, limiting surface regeneration options to harsh denaturation protocols.

Synthesis of PROTACs Requiring a Defined PEG3 Spacer

In the design of proteolysis-targeting chimeras (PROTACs), the linker connecting the E3 ligase ligand and the target protein ligand is a critical determinant of ternary complex formation and degradation efficiency. Amine-PEG3-Desthiobiotin serves as a specific, commercially available building block for this purpose . The selection of the PEG3 spacer over PEG1 or PEG4 variants is a deliberate design choice to optimize the physical distance and orientation between the two ligands, a parameter known to drastically impact the efficacy of induced protein degradation. The amine handle facilitates straightforward incorporation into the synthetic route of the PROTAC molecule.

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